Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane
Description
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound featuring a pentamethylcyclopentadienyl (Cp) ligand bonded to a trimethylsilyl group. The Cp ligand, a highly substituted cyclopentadienyl derivative, confers significant steric bulk and electronic stabilization, making this compound valuable in coordination chemistry and catalytic applications.
Properties
Molecular Formula |
C13H24Si |
|---|---|
Molecular Weight |
208.41 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C13H24Si/c1-9-10(2)12(14(6,7)8)13(4,5)11(9)3/h1-8H3 |
InChI Key |
ZZWIHRTYUJHZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)[Si](C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Strategy
The synthesis predominantly involves the silylation of a pentamethylcyclopentadiene precursor . The key step is the introduction of the trimethylsilyl group onto the cyclopentadiene ring, which can be achieved via nucleophilic substitution or electrophilic silylation. The general approach is:
- Preparation of pentamethylcyclopentadiene (Me₅C₅H₅) or its derivatives.
- Reaction with trimethylsilyl chloride (Me₃SiCl) in the presence of a base or catalyst to form the silyl ether.
Reaction Pathways
The typical synthetic route can be summarized as follows:
Pentamethylcyclopentadiene + Trimethylsilyl chloride → Trimethylsilyl-pentamethylcyclopentadiene
This transformation is facilitated by a Lewis acid catalyst or a strong base, depending on the specific reaction conditions.
Detailed Preparation Methods
Silylation of Pentamethylcyclopentadiene
- Reagents: Trimethylsilyl chloride (Me₃SiCl), base such as triethylamine (Et₃N) or pyridine.
- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
- Atmosphere: Inert (nitrogen or argon) to prevent moisture and oxidation.
- Temperature: Typically maintained at 0°C to room temperature for controlled reactivity.
- Dissolve pentamethylcyclopentadiene in dry dichloromethane under inert atmosphere.
- Add triethylamine or pyridine as a base to scavenge HCl generated.
- Slowly add trimethylsilyl chloride with stirring.
- Allow the reaction to proceed at room temperature for several hours, monitoring via thin-layer chromatography (TLC).
- Quench the reaction with water, extract the organic layer, wash, dry, and purify via column chromatography or distillation.
C₅Me₅H + Me₃SiCl → C₅Me₅SiMe₃ + HCl
Alternative Method: Direct Alkylation and Silylation
In some cases, the pentamethylcyclopentadiene can be synthesized via alkylation of cyclopentadiene followed by silylation:
- Methylation of cyclopentadiene using methyl iodide or methyl sulfate under basic conditions.
- Subsequent silylation as described above.
Scientific Research Findings and Optimization
Reaction Efficiency and Yields
Research indicates that the yield of trimethylsilylated pentamethylcyclopentadiene typically exceeds 80% under optimized conditions. The reaction's efficiency depends on:
- Stoichiometry: Excess trimethylsilyl chloride can drive the reaction to completion.
- Temperature control: Maintaining low temperatures minimizes side reactions.
- Purity of starting materials: High purity precursors improve overall yield.
Reaction Kinetics and Mechanism
The silylation proceeds via nucleophilic attack of the cyclopentadiene's electron-rich sites on the silicon atom, facilitated by the Lewis acid or base catalyst. The process involves:
- Formation of a pentamethylcyclopentadienyl anion or a similar nucleophile.
- Nucleophilic attack on Me₃SiCl, displacing chloride.
This reaction is sensitive to moisture, which can hydrolyze the silyl chloride, leading to lower yields and impurities.
Data Tables and Comparative Analysis
| Parameter | Typical Value | Notes |
|---|---|---|
| Reaction Temperature | 0°C to 25°C | Maintains selectivity and minimizes side reactions |
| Solvent | Dichloromethane, THF | Anhydrous, inert solvents preferred |
| Catalyst | Triethylamine or Pyridine | Scavenges HCl, facilitates silylation |
| Yield | >80% | Under optimized conditions |
| Purification | Column chromatography | Ensures high purity of product |
Advanced Techniques and Considerations
- Use of Fluoride Ions: For subsequent modifications, fluoride sources like tetra-n-butylammonium fluoride can cleave the Si–C bond selectively.
- Spectroscopic Characterization: Confirm structure via NMR (distinct Si–CH₃ signals), IR (Si–C stretches), and mass spectrometry.
Summary of Key Points
- The primary synthesis involves nucleophilic silylation of pentamethylcyclopentadiene with trimethylsilyl chloride.
- Reaction conditions are critical: anhydrous environment, inert atmosphere, controlled temperature.
- Optimization yields high purity and efficiency, with yields exceeding 80%.
- The process can be scaled industrially with continuous flow reactors, maintaining reaction parameters for consistency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with electron-rich dienophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Electron-rich dienophiles like alkenes or alkynes are used under thermal or catalytic conditions.
Major Products
Substitution: Products include various substituted cyclopentadienyl derivatives.
Oxidation: Products include silanols and siloxanes.
Cycloaddition: Products include cyclohexene derivatives.
Scientific Research Applications
The search results primarily discuss 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene , also known as Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane , which has the molecular formula .
Overview
5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is an organosilicon compound featuring a trimethylsilyl group attached to a pentamethyl-substituted cyclopentadiene ring. It is light yellow to brown clear liquid.
IUPAC Name: trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
CAS Number: 87778-95-8
Molecular Weight: 208.42 g/mol
Boiling Point: 100-101 °C at 10 mmHg
Density: 0.864 g/mL at 25 °C
Applications
5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is used as a precursor in the synthesis of complex organosilicon compounds. The biological activity of TMS-DMPCD is attributed to the trimethylsilyl group's ability to undergo chemical transformations, stabilizing reactive intermediates and enhancing reactivity in biological systems.
Potential applications include:
- Drug Delivery Systems: It can serve as a precursor for synthesizing biologically active molecules for drug delivery systems.
- Synthesis of Bioactive Compounds: It can be used as a building block in the preparation of various organosilicon compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including polymerization and hydrogenation reactions. The molecular targets include transition metal centers, and the pathways involved are typically those associated with organometallic catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentadienyl-Ligated Metal Complexes
Bis(pentamethylcyclopentadienyl)iron
- Structure : Two Cp* ligands bound to an iron center.
- Properties : High thermal stability due to steric protection from Cp* groups; used as a precursor in materials science and catalysis.
- Key Difference: The iron complex is a metallocene, whereas the target compound is a silicon-based organometallic with a single Cp* ligand. This distinction impacts redox behavior and ligand-exchange reactivity .
Hafnium(IV) Pentamethylcyclopentadienyl Trichloride
Silane Derivatives with Varied Substituents
(6,6-Dideutero-3-hydro-3-phenylcyclohexa-1,4-dienyl)trimethylsilane
- Structure : Cyclohexadienyl ring with deuterium, phenyl, and trimethylsilyl groups.
- Synthesis : Prepared via InBr₃-catalyzed transfer hydrogenation (96% yield) .
- Comparison: The cyclohexadienyl ring introduces less steric hindrance than the Cp* ligand.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : Ethynyl bridge linking silane to a dioxaborolane group.
- Properties : Boron inclusion enables cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The ethynyl spacer contrasts with the direct Cp*-Si bond in the target compound, affecting electronic delocalization and thermal stability .
Organolead Compounds with Trimethyl Groups
Trimethyl(triphenylplumbylmethyl)silane
- Structure : Triphenylplumbyl group attached to a trimethylsilylmethyl moiety.
- Comparison : The lead-silicon hybrid structure introduces toxicity and lower stability compared to the all-carbon Cp* system. Lead’s larger atomic radius and weaker bonds result in distinct reactivity patterns (e.g., propensity for Pb-C bond cleavage) .
Physicochemical Property Comparison
Research Findings and Trends
- Steric Effects : The Cp* ligand in the target compound provides greater steric protection than less substituted analogs (e.g., cyclohexadienyl derivatives), reducing unwanted side reactions in catalytic cycles .
- Electronic Tuning : Silicon’s electronegativity (1.90) vs. lead (2.33) or hafnium (1.3) influences charge distribution, with silicon favoring σ-bonding over π-backdonation .
- Thermal Stability : Fully methylated Cp* systems enhance thermal stability compared to aryl- or boronate-substituted silanes, which may decompose under harsh conditions .
Biological Activity
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane (often referred to as 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene) is a silane derivative of pentamethylcyclopentadiene. This compound has garnered interest in various fields of chemistry, particularly in organometallic chemistry and catalysis. Its unique structure and reactivity profile make it a valuable precursor for synthesizing complex organosilicon compounds and metal complexes.
- Molecular Formula : C13H24Si
- Molecular Weight : 208.42 g/mol
- CAS Number : 87778-95-8
- Boiling Point : 101 °C
- Flash Point : 76 °C
- Appearance : Clear liquid with a pale yellow color
Synthesis
The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with pentamethylcyclopentadiene in the presence of a base such as triethylamine. This reaction is generally conducted under an inert atmosphere to prevent oxidation and hydrolysis.
The trimethylsilyl group enhances the stability and reactivity of the compound. This group can participate in various transformations that may influence biological pathways. The compound's ability to form organometallic complexes allows it to interact with biological systems potentially affecting enzyme activities or cellular processes.
Organometallic Complexes
Research indicates that compounds derived from pentamethylcyclopentadiene exhibit significant reactivity due to their electron-rich nature. For instance:
- Complex Formation : Pentamethylcyclopentadiene derivatives have been shown to form stable complexes with transition metals (e.g., iron and titanium), which could have implications for catalytic processes in biological systems.
- Catalytic Activity : Studies have demonstrated that metal complexes derived from pentamethylcyclopentadiene can catalyze reactions relevant to organic synthesis and potentially mimic enzymatic reactions.
Potential Applications
The unique properties of this compound suggest potential applications in:
- Drug Design : Its ability to form stable complexes may be explored for drug delivery systems or as a scaffold in drug design.
- Biochemical Sensors : The compound's reactivity could be harnessed in the development of sensors for detecting biomolecules.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H24Si |
| Molecular Weight | 208.42 g/mol |
| Boiling Point | 101 °C |
| Flash Point | 76 °C |
| CAS Number | 87778-95-8 |
| Appearance | Clear liquid (pale yellow) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
